4-Amino-6-bromo-7-methylquinoline

Catalog No.
S984834
CAS No.
1189106-59-9
M.F
C10H9BrN2
M. Wt
237.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-6-bromo-7-methylquinoline

CAS Number

1189106-59-9

Product Name

4-Amino-6-bromo-7-methylquinoline

IUPAC Name

6-bromo-7-methylquinolin-4-amine

Molecular Formula

C10H9BrN2

Molecular Weight

237.1 g/mol

InChI

InChI=1S/C10H9BrN2/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h2-5H,1H3,(H2,12,13)

InChI Key

DSLIUGWNXLNDDU-UHFFFAOYSA-N

SMILES

CC1=CC2=NC=CC(=C2C=C1Br)N

Canonical SMILES

CC1=CC2=NC=CC(=C2C=C1Br)N

4-Amino-6-bromo-7-methylquinoline is an organic compound that belongs to the quinoline family, characterized by its unique structural features. It contains an amino group at the 4-position, a bromo group at the 6-position, and a methyl group at the 7-position of the quinoline ring. The molecular formula for this compound is C₉H₈BrN, and it has a molecular weight of approximately 222.08 g/mol. This compound exhibits notable chemical reactivity due to the presence of these functional groups, which can influence its biological activity and potential applications in various fields.

  • Oxidation: The amino group can be oxidized to form a nitro group, leading to derivatives like 4-nitro-6-bromo-7-methylquinoline.
  • Reduction: The bromo group can be reduced to form a hydrogen atom, resulting in the corresponding amine.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the bromo position, allowing for further functionalization.

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are often employed for oxidation.
  • Reducing Agents: Hydrogen gas (H₂) and palladium on carbon (Pd/C) are typically used for reduction.
  • Nucleophiles: Sodium cyanide (NaCN) and aprotic solvents like dimethyl sulfoxide (DMSO) are common in substitution reactions.

Research indicates that compounds within the quinoline family, including 4-amino-6-bromo-7-methylquinoline, exhibit various biological activities. These activities may include:

  • Antimicrobial Properties: Quinoline derivatives have shown effectiveness against a range of bacteria and fungi.
  • Anticancer Activity: Some studies suggest potential anticancer effects due to their ability to interfere with cellular processes.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The precise mechanism of action often depends on the specific biological target and the structural features of the compound.

The synthesis of 4-amino-6-bromo-7-methylquinoline typically involves multiple steps:

  • Bromination: The starting material, 7-methylquinoline, undergoes bromination to introduce the bromo group at the 6-position.
  • Amination: The brominated compound is then subjected to amination to introduce the amino group at the 4-position.

In industrial settings, continuous flow reactors and optimized reaction conditions are often utilized to enhance yield and purity. Catalysts and specific solvents may also be employed to improve reaction efficiency.

4-Amino-6-bromo-7-methylquinoline finds applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic compounds.
  • Biological Studies: The compound can be used as a probe in studies aimed at understanding cellular processes.
  • Industrial Use: It is utilized in manufacturing dyes, pigments, and other industrial chemicals.

Interaction studies focus on understanding how 4-amino-6-bromo-7-methylquinoline interacts with biological targets. Key findings include:

  • Binding Affinity: Research has shown that this compound may exhibit significant binding affinity towards certain enzymes or receptors.
  • Inhibitory Effects: Studies indicate that it may inhibit specific biological pathways, contributing to its potential therapeutic effects.

These interactions are critical for elucidating its role in drug discovery and development.

Several compounds share structural similarities with 4-amino-6-bromo-7-methylquinoline. A comparison highlights their distinctiveness:

Compound NameStructure CharacteristicsNotable Activities
4-AminoquinolineAmino at position 4 without bromineBroad-spectrum antimicrobial activity
4-Amino-7-methylquinolineAmino at position 4 with methyl at position 7Anticancer activity
4-BromoquinolineBromine at position 4Antimicrobial properties
6-Bromo-2-methylquinolineBromine at position 6Potential enzyme inhibition

The uniqueness of 4-amino-6-bromo-7-methylquinoline lies in its specific substitution pattern, which influences its biological activity and chemical reactivity compared to other quinolines. Its distinct functional groups provide opportunities for diverse applications in chemical synthesis and medicinal chemistry.

XLogP3

2.6

Wikipedia

6-Bromo-7-methylquinolin-4-amine

Dates

Last modified: 08-16-2023

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